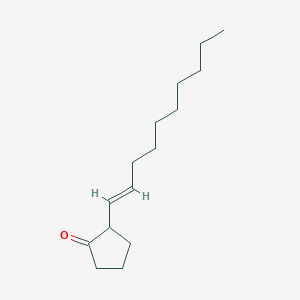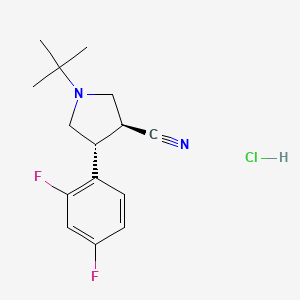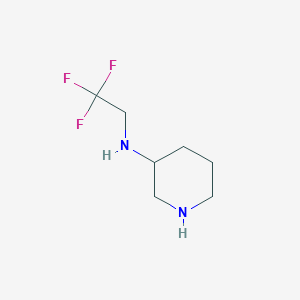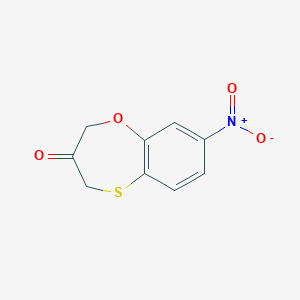
2-Ethoxy-4-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C9H9F3O3 It is a phenolic compound characterized by the presence of an ethoxy group and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through nucleophilic aromatic substitution reactions, where a suitable phenol derivative is reacted with ethyl iodide and trifluoromethoxy reagents under basic conditions . The reaction conditions often require the use of a strong base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of 2-Ethoxy-4-(trifluoromethoxy)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Ethoxy-4-(trifluoromethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy and trifluoromethoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenol: Lacks the ethoxy group, which can influence its reactivity and applications.
2-(Trifluoromethoxy)phenol: Similar structure but with different substitution patterns, affecting its chemical behavior.
4-Trifluoromethylphenol: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties.
Uniqueness
2-Ethoxy-4-(trifluoromethoxy)phenol is unique due to the combination of the ethoxy and trifluoromethoxy groups, which impart distinct electronic and steric effects. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and in studies involving enzyme interactions.
Properties
Molecular Formula |
C9H9F3O3 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-ethoxy-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C9H9F3O3/c1-2-14-8-5-6(3-4-7(8)13)15-9(10,11)12/h3-5,13H,2H2,1H3 |
InChI Key |
LSGNFWKXPYIQRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate](/img/structure/B13321977.png)
![2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin+](/img/structure/B13321985.png)
![2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B13321993.png)




![4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13322023.png)


![1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13322031.png)
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322037.png)

![Ethyl[2-(methylamino)propyl]amine](/img/structure/B13322044.png)
